tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Asymmetric synthesis Chiral building block Stereochemistry

Sourcing enantiomerically pure (1R,2S)-N-Boc amino alcohols with verified stereochemistry is a persistent challenge in asymmetric synthesis. Racemic or incorrect diastereomers cause failed chiral resolutions and compromised bioactivity. This compound provides the defined (1R,2S) stereoisomer with Boc protection for orthogonal deprotection under mild TFA, plus a free hydroxyl for further derivatization. ≥97% purity; compatible with Fmoc/Cbz/silyl ether schemes; suitable for enantioselective API intermediate synthesis and chiral HPLC reference standards. Ambient shipping; global stock available.

Molecular Formula C10H21NO3
Molecular Weight 203.282
CAS No. 1932813-35-8
Cat. No. B2422517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate
CAS1932813-35-8
Molecular FormulaC10H21NO3
Molecular Weight203.282
Structural Identifiers
SMILESCCC(C(C)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1
InChIKeyOXVUGSGNURZEOU-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate


tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate (CAS 1932813-35-8) is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a defined (1R,2S) stereochemical configuration. It serves as a protected amino alcohol building block in asymmetric synthesis, particularly in pharmaceutical intermediate production [1]. The compound is commercially available in high chemical purity (≥97% by multiple suppliers), meeting research-grade specifications for chiral building block applications .

Why Substitution Fails: tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate


The (1R,2S) stereoisomer of this N-Boc amino alcohol cannot be substituted by its enantiomer (1S,2R) or diastereomers (1R,2R; 1S,2S) due to the stereospecificity of biological targets and asymmetric synthetic pathways [1]. Moreover, the Boc group is orthogonal to other common protecting groups (e.g., Cbz, Fmoc), enabling selective deprotection under mild acidic conditions without affecting acid-labile functional groups elsewhere in the molecule [2]. The specific (1R,2S) configuration may be required for downstream chiral resolution or to achieve desired pharmacological activity in target compounds. Generic substitution with alternative stereoisomers or unprotected amino alcohols would lead to synthetic failure or undesired biological outcomes.

Key Differentiators: tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate


Stereochemical Purity vs. (1R,2R) Diastereomer

The target compound's (1R,2S) stereochemistry is a defined, non-racemic configuration. In contrast, the (1R,2R) diastereomer (CAS 1932010-14-4) is a different chiral entity with potentially divergent biological and synthetic properties. While both are available in high chemical purity (target: ≥97% [1]; comparator: ≥97% ), the stereochemical difference is absolute and unquantifiable by simple purity metrics. In drug discovery, even minor stereochemical variations can alter binding affinity by >100-fold [2].

Asymmetric synthesis Chiral building block Stereochemistry

Boc Stability vs. Free Amino Alcohol

The Boc group in the target compound provides stability under basic and nucleophilic conditions while enabling quantitative deprotection under mild acidic conditions (e.g., neat TFA, 0.2 M solution, room temperature) with yields routinely >95% [1]. The free amino alcohol (i.e., deprotected amine) is highly reactive and prone to oxidation or unwanted side reactions, making it unsuitable for multi-step synthesis without temporary masking. The Boc group's orthogonal reactivity profile allows for selective deprotection in the presence of other acid-labile groups (e.g., silyl ethers) when using controlled acidic conditions [2].

Protecting group chemistry Orthogonal protection Solid-phase peptide synthesis

Chemical Purity Comparison

The target compound is available from multiple vendors with specified purity levels: ≥97% (Aladdin) [1], 98% (Leyan) , and 95% (Molcore) . The (1R,2R) diastereomer is also offered at ≥97% , indicating that purity alone does not differentiate the target compound. However, the availability of higher purity grades (98%) from certain suppliers may be advantageous for sensitive applications requiring minimal impurities.

Quality control Analytical chemistry Purity assessment

Application Scenarios: tert-Butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate


Asymmetric Synthesis of Chiral Intermediates

The defined (1R,2S) stereochemistry of this Boc-protected amino alcohol makes it suitable for constructing enantiomerically pure intermediates in drug synthesis. Its use ensures configurational integrity in subsequent steps, minimizing the formation of unwanted diastereomers that could complicate purification or compromise biological activity [1].

Orthogonal Protection in Multi-Step Synthesis

The Boc group's stability to basic conditions and facile removal under mild acid (TFA) allows its use in orthogonal protection schemes. This compound can be employed in sequences where other protecting groups (e.g., Fmoc, Cbz, or silyl ethers) are present, enabling selective deprotection at the desired stage without side reactions [2].

Chiral Building Block for MedChem Libraries

As a chiral carbamate with a free hydroxyl group, this compound serves as a versatile scaffold for generating diversity-oriented libraries. The hydroxyl moiety can be further functionalized (e.g., esterification, etherification) while maintaining the chiral integrity conferred by the (1R,2S) configuration [1].

QC & Analytical Method Development

The availability of this compound in defined purity grades (97-98%) and its distinct stereochemistry make it useful as a reference standard for chiral HPLC method development or as a starting material for validating synthetic routes to stereochemically complex targets [3].

Technical Documentation Hub

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